molecular formula C19H19ClN2O2S B223833 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine

2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine

Cat. No. B223833
M. Wt: 374.9 g/mol
InChI Key: VQRBPTSGZJXJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine is a chemical compound that belongs to the class of phenothiazine derivatives. It has been widely studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology.

Mechanism Of Action

The exact mechanism of action of 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine is not fully understood, but it is believed to involve multiple pathways. In neuroscience, it has been shown to protect against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, it has been found to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy through the regulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. In immunology, it has been demonstrated to modulate the production of cytokines and chemokines by regulating the activity of transcription factors such as NF-κB and AP-1.

Biochemical And Physiological Effects

2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects in different systems. In neuroscience, it has been found to enhance cognitive function and protect against oxidative stress-induced neuronal damage. In cancer research, it has been demonstrated to inhibit the growth and metastasis of cancer cells and to sensitize them to chemotherapy and radiation therapy. In immunology, it has been shown to modulate the production of cytokines and chemokines and to enhance the immune response against pathogens and tumors.

Advantages And Limitations For Lab Experiments

The advantages of using 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized under mild conditions and is stable under normal laboratory conditions. However, its limitations include its poor solubility in aqueous media, which may require the use of organic solvents or complex formulations to achieve optimal results. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are many future directions for the research and development of 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine. These include further elucidating its mechanism of action, optimizing its pharmacokinetic and pharmacodynamic properties, developing novel formulations for improved solubility and bioavailability, and exploring its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. Additionally, the identification of new analogs and derivatives of 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine may lead to the discovery of more potent and selective compounds with enhanced therapeutic efficacy.

Synthesis Methods

The synthesis of 2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine involves the reaction of 2-chloro-10H-phenothiazine with 3-morpholin-4-ylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to enhance cognitive function in animal models of Alzheimer's disease. In cancer research, it has been found to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In immunology, it has been demonstrated to have immunomodulatory effects by regulating the production of cytokines and chemokines.

properties

Product Name

2-chloro-10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazine

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C19H19ClN2O2S/c20-14-5-6-18-16(13-14)22(15-3-1-2-4-17(15)25-18)19(23)7-8-21-9-11-24-12-10-21/h1-6,13H,7-12H2

InChI Key

VQRBPTSGZJXJBC-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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